molecular formula C10H15NO B165550 1-Butyl-3-acetyl-1H-pyrrole CAS No. 133611-43-5

1-Butyl-3-acetyl-1H-pyrrole

Cat. No. B165550
M. Wt: 165.23 g/mol
InChI Key: XTIPOGYBHOAVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-acetyl-1H-pyrrole (BAP) is a heterocyclic compound that belongs to the pyrrole family. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. BAP is a versatile molecule that has been studied for its potential applications in the fields of materials science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole is not fully understood, but it is believed to involve the interaction of the molecule with various enzymes and proteins in the body. 1-Butyl-3-acetyl-1H-pyrrole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with the GABA(A) receptor, which is involved in the regulation of neurotransmitter activity in the brain.

Biochemical And Physiological Effects

1-Butyl-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. 1-Butyl-3-acetyl-1H-pyrrole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-Butyl-3-acetyl-1H-pyrrole has several advantages as a research tool. It is a relatively simple molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 1-Butyl-3-acetyl-1H-pyrrole has several limitations as well. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also relatively expensive, which can limit its use in some research applications.

Future Directions

There are several potential future directions for research on 1-Butyl-3-acetyl-1H-pyrrole. One area of interest is the development of new synthetic methods for the molecule, which could lead to the discovery of new applications for 1-Butyl-3-acetyl-1H-pyrrole in materials science and organic chemistry. Another area of interest is the study of 1-Butyl-3-acetyl-1H-pyrrole's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole and its interactions with enzymes and proteins in the body.

Synthesis Methods

1-Butyl-3-acetyl-1H-pyrrole can be synthesized using several methods, including the reaction of butylamine with 2,4-pentanedione, the reaction of butylamine with acetylacetone, and the reaction of butylamine with acetic anhydride and acetic acid. The most commonly used method for synthesizing 1-Butyl-3-acetyl-1H-pyrrole is the reaction of butylamine with 2,4-pentanedione.

Scientific Research Applications

1-Butyl-3-acetyl-1H-pyrrole has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. 1-Butyl-3-acetyl-1H-pyrrole has also been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).

properties

CAS RN

133611-43-5

Product Name

1-Butyl-3-acetyl-1H-pyrrole

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1-butylpyrrol-3-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3

InChI Key

XTIPOGYBHOAVAF-UHFFFAOYSA-N

SMILES

CCCCN1C=CC(=C1)C(=O)C

Canonical SMILES

CCCCN1C=CC(=C1)C(=O)C

synonyms

Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI)

Origin of Product

United States

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